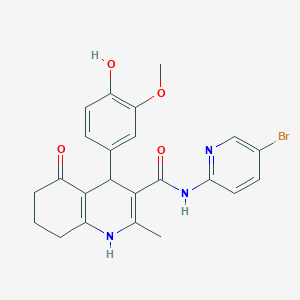
N-(5-bromo-2-pyridinyl)-4-(4-hydroxy-3-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(5-bromo-2-pyridinyl)-4-(4-hydroxy-3-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide, commonly known as BPIQ, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. BPIQ is a member of the quinolinecarboxamide family, which has been extensively studied for their anti-cancer, anti-inflammatory, and anti-microbial properties.
作用机制
The mechanism of action of BPIQ is not fully understood. However, it has been proposed that BPIQ exerts its anti-cancer properties by inhibiting the activity of topoisomerase I, which is an enzyme involved in DNA replication. BPIQ has also been shown to inhibit the activity of histone deacetylase, which is an enzyme involved in the regulation of gene expression. The inhibition of histone deacetylase by BPIQ leads to the upregulation of pro-apoptotic genes and the downregulation of anti-apoptotic genes, resulting in the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
BPIQ has been shown to have various biochemical and physiological effects. BPIQ has been shown to induce cell cycle arrest in cancer cells, leading to the inhibition of cell proliferation. BPIQ has also been shown to induce the production of reactive oxygen species, which can cause oxidative stress and DNA damage in cancer cells. Furthermore, BPIQ has been shown to inhibit the migration and invasion of cancer cells, which are important processes for cancer metastasis.
实验室实验的优点和局限性
BPIQ has several advantages for lab experiments. BPIQ is a synthetic compound, which allows for the reproducible synthesis of the compound. Furthermore, BPIQ has been extensively studied, and its properties and mechanisms of action are well understood. However, there are also limitations to using BPIQ in lab experiments. BPIQ has low solubility in water, which can limit its use in certain experiments. In addition, BPIQ has not been extensively studied in vivo, and its pharmacokinetic properties are not well understood.
未来方向
For the study of BPIQ include further in vivo studies, the study of pharmacokinetic properties, the development of BPIQ analogs, and the study of its anti-inflammatory and anti-microbial properties.
合成方法
BPIQ can be synthesized using a multi-step reaction sequence. The first step involves the condensation of 5-bromo-2-pyridinecarboxaldehyde with 4-hydroxy-3-methoxybenzaldehyde in the presence of a base to form the corresponding chalcone intermediate. The chalcone intermediate is then subjected to a cyclization reaction using ammonium acetate and acetic acid to form the quinolinecarboxamide ring system. The final step involves the addition of a methyl group to the quinoline nitrogen using dimethyl sulfate. The overall yield of this synthesis method is approximately 40%.
科学研究应用
BPIQ has shown promising results in various scientific research applications. One of the primary applications of BPIQ is its anti-cancer properties. BPIQ has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. In addition, BPIQ has been shown to induce apoptosis, which is a programmed cell death, in cancer cells. BPIQ has also been studied for its anti-inflammatory properties. BPIQ has been shown to inhibit the production of inflammatory cytokines, such as TNF-α and IL-6, in macrophages. Furthermore, BPIQ has been studied for its anti-microbial properties. BPIQ has been shown to inhibit the growth of various bacteria, including Staphylococcus aureus and Escherichia coli.
属性
产品名称 |
N-(5-bromo-2-pyridinyl)-4-(4-hydroxy-3-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide |
|---|---|
分子式 |
C23H22BrN3O4 |
分子量 |
484.3 g/mol |
IUPAC 名称 |
N-(5-bromopyridin-2-yl)-4-(4-hydroxy-3-methoxyphenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxamide |
InChI |
InChI=1S/C23H22BrN3O4/c1-12-20(23(30)27-19-9-7-14(24)11-25-19)21(13-6-8-16(28)18(10-13)31-2)22-15(26-12)4-3-5-17(22)29/h6-11,21,26,28H,3-5H2,1-2H3,(H,25,27,30) |
InChI 键 |
XKSICAAWWRMEKW-UHFFFAOYSA-N |
SMILES |
CC1=C(C(C2=C(N1)CCCC2=O)C3=CC(=C(C=C3)O)OC)C(=O)NC4=NC=C(C=C4)Br |
规范 SMILES |
CC1=C(C(C2=C(N1)CCCC2=O)C3=CC(=C(C=C3)O)OC)C(=O)NC4=NC=C(C=C4)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![2-amino-4-(1,3-benzodioxol-5-yl)-3-(4-methoxybenzoyl)-7,7-dimethyl-1-[2-(trifluoromethyl)phenyl]-6,8-dihydro-4H-quinolin-5-one](/img/structure/B304154.png)
![2-amino-4-(1,3-benzodioxol-5-yl)-3-(4-methylbenzoyl)-1-[2-(trifluoromethyl)phenyl]-4,6,7,8-tetrahydroquinolin-5-one](/img/structure/B304155.png)
![2-amino-4-(1,3-benzodioxol-5-yl)-3-benzoyl-1-[2-(trifluoromethyl)phenyl]-4,6,7,8-tetrahydroquinolin-5-one](/img/structure/B304156.png)
![2-amino-4-(1,3-benzodioxol-5-yl)-7,7-dimethyl-3-(4-methylbenzoyl)-1-[2-(trifluoromethyl)phenyl]-6,8-dihydro-4H-quinolin-5-one](/img/structure/B304157.png)
![2-amino-3-(4-methylbenzoyl)-1-[2-(trifluoromethyl)phenyl]-4-(3,4,5-trimethoxyphenyl)-4,6,7,8-tetrahydroquinolin-5-one](/img/structure/B304159.png)





![4-[4-(dimethylamino)phenyl]-2,7,7-trimethyl-N-(6-methyl-2-pyridinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide](/img/structure/B304171.png)
